molecular formula C6H16NO3P B009129 1-aminohexylphosphonic Acid CAS No. 109638-78-0

1-aminohexylphosphonic Acid

Cat. No. B009129
M. Wt: 181.17 g/mol
InChI Key: ODMTWOKJHVPSLP-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminohexylphosphonic Acid is a phosphonic acid derivative. It is a weak organic acid with a phosphonic acid group . It can be used as a capping agent and a surfactant . This compound specifically reacts with carbonyl functions such as aldehydes or ketones to form an imine ligation .


Synthesis Analysis

An effective protocol for the quaternization of simple 1-aminoalkylphosphonic acids under basic conditions using Me2SO4 as a convenient alkylating agent has been reported . During the course of the reaction, phosphonic acid quaternary ammonium derivatives, along with their corresponding monoesters are formed .


Molecular Structure Analysis

The molecular structure of 1-aminohexylphosphonic Acid can undergo changes through primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .


Chemical Reactions Analysis

During the course of the reaction, phosphonic acid quaternary ammonium derivatives, along with their corresponding monoesters are formed . Some of these compounds undergo Hofmann elimination and substitution reactions in the presence of a base .

Scientific Research Applications

  • Complexation Studies and Organic Synthesis

    Amino hydroxy diphosphonic acid, a category to which 1-aminohexylphosphonic acid belongs, shows potential in complexation studies and organic synthesis of biological derivatives through its amino group (Leroux et al., 1991).

  • Antimicrobial and Plant Growth Inhibiting Properties

    1-Aminoalkylphosphonous acids, which include 1-aminohexylphosphonic acid, are synthesized as isosteres of protein amino acids and have shown potential antimicrobial and plant growth inhibiting properties (Baylis et al., 1985).

  • Enzyme Inhibition

    These acids demonstrate potential as inhibitors of enzymes in various biological processes, finding applications in agrochemistry and medicine (Mucha et al., 2011).

  • CO2 Capture Efficiency

    Ionic liquids containing amino acid derivatives, including those derived from 1-aminohexylphosphonic acid, significantly improve CO2 capture efficiency (Gurkan et al., 2010).

  • Synthesis of Amino Acid Metabolism Inhibitors

    The Ptcaminoalkylphosphonate method enables the synthesis of diverse 1-aminoalkylphosphonic acids with analytical purity on mmol-mol scale, useful in amino acid metabolism inhibitors (Kudzin et al., 2011).

  • Synthesis of Homoserine Analogs

    A simple and efficient procedure allows for the synthesis of 1-amino-3-hydroxypropylphosphinic and -phosphonic acids, analogs of homoserine (Alferov et al., 2001).

  • Optically Active Acids Synthesis

    The synthesis of optically active 1-aminoalkylphosphonic acids from chiral carbamate and urea derivatives has been demonstrated, leading to (R)-(+)- or (S)-()-configurations depending on the chiral source (Oshikawa & Yamashita, 1989).

  • Antibacterial, Analgesic, and Antifungal Properties

    These acids exhibit diverse biological activities, including antibacterial, analgesic, and antifungal properties, depending on their absolute configuration (Dhawan & Redmore, 1987).

  • Synthesis of Bisphosphonic Acids

    A one-pot method effectively synthesizes 1-hydroxy-1,1-bis(phosphonic acid)s, such as alendronate and N-methyl pamidronate, without additional steps for protection/deprotection of the amine function (Egorov et al., 2011).

  • Antifungal Activity in Agriculture

    Amino-arylmethylphosphonic- and -phosphonous acids show antifungal activity at 200 ppm, with potential applications in agriculture and greenhouses (Maier & Diel, 1991).

Safety And Hazards

The safety data sheet for a similar compound, (1-Amino-1-cyclohexyl)phosphonic acid, indicates that it may cause skin and eye irritation. In case of contact, it is recommended to rinse immediately with plenty of water and seek medical attention .

properties

IUPAC Name

1-aminohexylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMTWOKJHVPSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370060
Record name 1-aminohexylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-aminohexylphosphonic Acid

CAS RN

109638-78-0
Record name 1-aminohexylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-aminohexylphosphonic Acid
Reactant of Route 2
1-aminohexylphosphonic Acid
Reactant of Route 3
1-aminohexylphosphonic Acid
Reactant of Route 4
1-aminohexylphosphonic Acid
Reactant of Route 5
1-aminohexylphosphonic Acid
Reactant of Route 6
1-aminohexylphosphonic Acid

Citations

For This Compound
2
Citations
L Feng, S Zheng, H Zhu, X Ma, Z Hu - Journal of the Taiwan Institute of …, 2023 - Elsevier
… The corrosion inhibition efficiency of the thioether SAMs prepared in this experiment was higher than the 80.34% of AYSEL YURT previously studied 1-aminohexylphosphonic acid as …
Number of citations: 3 www.sciencedirect.com
R Grzywa, AM Sokol, M Sieńczyk… - Bioorganic & medicinal …, 2010 - Elsevier
A series of new aromatic monoesters of α-aminoaralkylphosphonic acids were synthesized by selective hydrolysis of corresponding aromatic diesters of α-aminoaralkylphosphonic acids…
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.